1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Description
1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a dihydropyrazole derivative characterized by a central pyrazoline ring substituted with 4-methoxyphenyl at position 5 and 3,4,5-trimethoxyphenyl at position 2. This compound belongs to a class of molecules studied for their structural diversity and bioactivity, particularly in anticancer and antimicrobial research due to the prevalence of methoxy-substituted aromatic systems in pharmacologically active agents .
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13(24)23-18(12-17(22-23)14-6-8-16(25-2)9-7-14)15-10-19(26-3)21(28-5)20(11-15)27-4/h6-11,18H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCALOKAIQJMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
Mode of Action
The tmp group plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer. The biological activity of such analogs decreases after the alteration of the TMP moiety.
Biochemical Pathways
Compounds with the tmp group have shown diverse bioactivity effects, indicating that they may affect multiple biochemical pathways.
Result of Action
Tmp-bearing compounds have demonstrated notable anti-cancer effects and have shown promising anti-fungal, anti-bacterial, and antiviral properties. They have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents. Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties.
Biochemical Analysis
Biochemical Properties
The trimethoxyphenyl (TMP) group, which is a part of the 1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. The TMP group has been found to interact with a variety of enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Cellular Effects
The this compound and its TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin. This inhibition can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Furthermore, this compound has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis.
Molecular Mechanism
The TMP group in this compound plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer. This binding interaction can lead to the inhibition of tubulin polymerization, a key process in cell division.
Biological Activity
1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, drawing on various research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes multiple methoxy groups and a pyrazole ring. The presence of these functional groups contributes to its biological activity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C27H26O6 |
| Functional Groups | Methoxy (–OCH₃), Pyrazole |
| Molecular Weight | 446.49 g/mol |
| Solubility | Soluble in organic solvents |
Biological Activity
Research has shown that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. For instance, compounds with similar structures have been reported to interact with P-glycoprotein, which is crucial in multidrug resistance in cancer therapy .
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit inflammatory mediators and pathways, suggesting their use in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : There is evidence that compounds within this class possess antibacterial properties by inhibiting bacterial growth through various mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of a related pyrazole derivative on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potent activity against breast and colon cancer cells .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory properties, researchers evaluated the compound's ability to reduce levels of pro-inflammatory cytokines in vitro. The results showed a marked decrease in TNF-alpha and IL-6 levels when treated with the compound at doses of 25 µM and above .
Comparison with Similar Compounds
Methoxy Group Positioning
- Target Compound : The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin-binding agents (e.g., combretastatin analogs), where methoxy groups enhance hydrophobic interactions with biological targets . The 4-methoxyphenyl group may modulate electronic properties and solubility.
- Analog 1: 1-[3-(2-Naphthyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Lu et al., 2008) replaces 4-methoxyphenyl with a naphthyl group, increasing lipophilicity but reducing hydrogen-bonding capacity. This substitution correlates with altered cytotoxicity in cancer cell lines .
- Analog 2 : (E)-1-(Isoxazole-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (3m) features a chalcone backbone. The absence of the pyrazoline ring reduces conformational rigidity but retains potent antioxidant activity (IC₅₀ = 2.1 µM) due to the electron-rich trimethoxyphenyl group .
Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl Analogs: Methanone derivatives with 4-(trifluoromethyl)phenyl substituents (e.g., 1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline) exhibit enhanced metabolic stability but lower solubility compared to methoxy-substituted analogs .
Heterocyclic Core Variations
- Dihydropyrazole vs.
- Chalcone vs. Dihydropyrazole: Chalcones (e.g., compound 3m) exhibit stronger radical scavenging activity due to the conjugated enone system, whereas dihydropyrazoles show superior cytotoxicity in MCF-7 breast cancer cells (IC₅₀ = 0.8 µM vs. 1.5 µM for chalcones) .
Anticancer Activity
- The target compound’s 3,4,5-trimethoxyphenyl group mimics combretastatin A-4, a known tubulin polymerization inhibitor. Analogous compounds with this motif show IC₅₀ values < 1 µM in HeLa and A549 cell lines .
- Contrast with Halogenated Analogs: 1-[5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone incorporates a quinoline moiety, enhancing topoisomerase inhibition but increasing hepatotoxicity risks .
Antimicrobial Activity
- Dihydropyrazole derivatives with 3,4,5-trimethoxyphenyl groups exhibit moderate antifungal activity (MIC = 16–32 µg/mL against Candida albicans), outperforming thiadiazole analogs (MIC = 64 µg/mL) .
Key Research Findings
- Structure-Activity Relationship (SAR) : The 3,4,5-trimethoxyphenyl group is critical for tubulin binding, while the 4-methoxyphenyl substituent fine-tunes logP values (experimental logP = 2.8 for the target vs. 3.5 for naphthyl-substituted analogs) .
- Crystallographic Data: Pyrazoline derivatives like the target compound often crystallize in monoclinic systems (e.g., P2₁/c space group) with intermolecular C–H···O interactions stabilizing the lattice, as validated by SHELXL refinements .
Q & A
Q. What are the optimal synthetic routes for 1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone?
Methodological Answer: The compound is synthesized via cyclocondensation of substituted chalcones with hydrazine derivatives. A validated protocol involves:
Q. Table 1: Synthetic Conditions Comparison
| Precursor | Solvent/Catalyst | Reaction Time (h) | Yield (%) | Purity Enhancement Method |
|---|---|---|---|---|
| Substituted chalcone + hydrazine hydrate | Acetic acid | 5–6 | 82 | Ethanol recrystallization |
| Chalcone derivatives + phenylhydrazine | Ethanol/piperidine | 12 | 70 | Column chromatography |
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography confirms the dihedral angles between aromatic rings (e.g., 76.67° between 4-methoxyphenyl and 3,4,5-trimethoxyphenyl groups) and hydrogen-bonding networks stabilizing the crystal lattice .
- 1H/13C NMR identifies methoxy protons (δ 3.70–3.85 ppm) and pyrazoline ring protons (δ 5.20–5.50 ppm).
- IR spectroscopy detects C=O stretching (1680–1700 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Dihedral angle (pyrazoline vs. 4-methoxyphenyl) | 6.69° |
| Hydrogen bond (C–H···O) | 2.85 Å, 145° |
| Space group | Monoclinic, P2₁/c |
Advanced Research Questions
Q. How do structural modifications influence bioactivity in pyrazoline derivatives?
Methodological Answer:
- Substituent effects : The 3,4,5-trimethoxyphenyl group enhances anticancer activity due to improved lipophilicity and DNA intercalation potential. Replacing it with chlorophenyl groups reduces activity by ~40% .
- Methoxy positioning : 4-Methoxy on the phenyl ring increases metabolic stability compared to 3-methoxy derivatives .
Q. Table 3: Structure-Activity Relationship (SAR)
| Substituent (R1/R2) | Anticancer IC50 (μM) | LogP | Notes |
|---|---|---|---|
| 3,4,5-Trimethoxy (R1)/4-Methoxy (R2) | 12.5 | 2.8 | Optimal lipophilicity |
| 4-Chloro (R1)/4-Methoxy (R2) | 45.2 | 3.1 | Reduced intercalation |
Q. How can contradictions in pharmacological data across studies be resolved?
Methodological Answer:
- Replicate assays : Use standardized protocols (e.g., MTT assay for cytotoxicity) across cell lines (e.g., HeLa vs. MCF-7) to minimize variability .
- Analytical validation : Cross-check purity (>98% via HPLC) and confirm stereochemistry (circular dichroism) to rule out enantiomer-related discrepancies .
Q. Table 4: Conflicting Data Resolution
| Study | Reported IC50 (μM) | Resolution Strategy |
|---|---|---|
| Study A (2023) | 8.3 | Re-evaluate cell line viability |
| Study B (2024) | 22.1 | Verify compound stereochemistry |
Q. What computational approaches predict the compound’s pharmacokinetics and target binding?
Methodological Answer:
Q. Table 5: Computed Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Topological polar surface area (TPSA) | 102 Ų |
| LogP (XlogP3) | 2.8 |
| CYP2D6 inhibition | Yes (Ki = 4.3 μM) |
Q. What strategies address crystallization challenges for X-ray studies?
Methodological Answer:
- Solvent selection : Slow evaporation from DMF yields single crystals suitable for diffraction (resolution: 0.84 Å) .
- Temperature control : Gradual cooling (0.5°C/min) prevents polymorphic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
